molecular formula C16H12Cl2FN5O B2490866 5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899736-78-8

5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide

Cat. No. B2490866
CAS RN: 899736-78-8
M. Wt: 380.2
InChI Key: FUKTZSFACMENDH-UHFFFAOYSA-N
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Description

This section outlines the significance of researching the compound, focusing on its potential applications in medicinal chemistry and materials science due to its unique structural features.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes might include condensation, cyclization, and amination reactions, demonstrating the complexity and precision required in synthesizing such compounds (Dzygiel et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography, showcasing the spatial arrangement of atoms and the presence of functional groups that contribute to the compound's properties and reactivity. The analysis might include discussions on bond lengths, angles, and molecular conformations (Şahin et al., 2011).

Chemical Reactions and Properties

This compound, like its analogs, is likely to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, reflecting its potential utility in synthetic chemistry. These reactions can modify the compound or introduce new functional groups, altering its chemical properties and biological activity (Yen et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound interacts in different environments. These properties influence its handling, formulation, and application in various domains (Dzygiel et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are essential for predicting the compound's behavior in chemical reactions and its potential applications. Studies on analogs have shown that such compounds can exhibit significant reactivity towards nucleophiles and electrophiles, indicating a wide range of possible chemical transformations (Safronov et al., 2020).

properties

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKTZSFACMENDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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